molecular formula C11H10N2O3 B1620271 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate CAS No. 61522-53-0

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate

Cat. No.: B1620271
CAS No.: 61522-53-0
M. Wt: 218.21 g/mol
InChI Key: PMOVVYDWLXSPQT-UHFFFAOYSA-N
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Description

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is a quinoxaline derivative with a unique structure that includes a methoxycarbonyl group and a methyl group attached to the quinoxaline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate typically involves the reaction of quinoxaline derivatives with methoxycarbonylating agents under specific conditions. One common method involves the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert it into different quinoxaline derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced quinoxaline derivatives.

Scientific Research Applications

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex quinoxaline derivatives.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate involves its interaction with molecular targets such as enzymes or receptors. The methoxycarbonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound without the methoxycarbonyl and methyl groups.

    2-Methylquinoxaline: Similar structure but lacks the methoxycarbonyl group.

    3-Methoxycarbonylquinoxaline: Similar structure but lacks the methyl group.

Uniqueness

3-(Methoxycarbonyl)-2-methylquinoxalin-1-ium-1-olate is unique due to the presence of both the methoxycarbonyl and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

IUPAC Name

methyl 3-methyl-4-oxidoquinoxalin-4-ium-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-7-10(11(14)16-2)12-8-5-3-4-6-9(8)13(7)15/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMOVVYDWLXSPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2N=C1C(=O)OC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353103
Record name Methyl 3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61522-53-0
Record name Methyl 3-methyl-4-oxo-4lambda~5~-quinoxaline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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